Cas no 18895-01-7 (5-Iodothiophene-3-carboxylic acid)

5-Iodothiophene-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-iodo-3-Thiophenecarboxylic acid
- 5-Iodo-thiophene-3-carboxylic acid
- 5-iodothiophene-3-carboxylic acid
- RBTHAHOQJNQFNN-UHFFFAOYSA-N
- 3-Thiophenecarboxylic acid, 5-iodo-
- NE15868
- Z952016278
- 5-Iodothiophene-3-carboxylic acid
-
- インチ: 1S/C5H3IO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8)
- InChIKey: RBTHAHOQJNQFNN-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C(=O)O)=CS1
計算された属性
- せいみつぶんしりょう: 253.88985g/mol
- どういたいしつりょう: 253.88985g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.5
- 疎水性パラメータ計算基準値(XlogP): 1.8
5-Iodothiophene-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-72317-0.25g |
5-iodothiophene-3-carboxylic acid |
18895-01-7 | 95% | 0.25g |
$367.0 | 2023-02-12 | |
TRC | I707318-100mg |
5-Iodothiophene-3-carboxylic Acid |
18895-01-7 | 100mg |
$ 295.00 | 2022-06-04 | ||
TRC | I707318-10mg |
5-Iodothiophene-3-carboxylic Acid |
18895-01-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM478202-1g |
5-iodothiophene-3-carboxylic acid |
18895-01-7 | 95%+ | 1g |
$865 | 2023-01-19 | |
A2B Chem LLC | AV67548-500mg |
5-iodothiophene-3-carboxylic acid |
18895-01-7 | 95% | 500mg |
$645.00 | 2024-04-20 | |
Aaron | AR01AHC8-250mg |
5-iodothiophene-3-carboxylic acid |
18895-01-7 | 95% | 250mg |
$530.00 | 2025-02-09 | |
A2B Chem LLC | AV67548-1g |
5-iodothiophene-3-carboxylic acid |
18895-01-7 | 95% | 1g |
$818.00 | 2024-04-20 | |
A2B Chem LLC | AV67548-2.5g |
5-iodothiophene-3-carboxylic acid |
18895-01-7 | 95% | 2.5g |
$1566.00 | 2024-04-20 | |
A2B Chem LLC | AV67548-100mg |
5-iodothiophene-3-carboxylic acid |
18895-01-7 | 95% | 100mg |
$306.00 | 2024-04-20 | |
1PlusChem | 1P01AH3W-2.5g |
5-iodothiophene-3-carboxylic acid |
18895-01-7 | 95% | 2.5g |
$1651.00 | 2025-03-19 |
5-Iodothiophene-3-carboxylic acid 関連文献
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
5-Iodothiophene-3-carboxylic acidに関する追加情報
5-Iodothiophene-3-carboxylic Acid (CAS No. 18895-01-7): A Comprehensive Overview
5-Iodothiophene-3-carboxylic acid, also known by its CAS registry number 18895-01-7, is a chemical compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the class of thiophene derivatives, which are heterocyclic aromatic compounds with a five-membered ring containing one sulfur atom. The presence of an iodine atom at the 5-position and a carboxylic acid group at the 3-position imparts unique chemical and physical properties to this molecule, making it a valuable compound for various applications.
The structure of 5-Iodothiophene-3-carboxylic acid is characterized by its thiophene ring, which is a planar, aromatic system with alternating single and double bonds. The iodine atom at the 5-position introduces electron-withdrawing effects, while the carboxylic acid group at the 3-position adds acidic properties to the molecule. These functional groups make the compound highly versatile in terms of reactivity and applicability. Recent studies have highlighted its potential as a building block for synthesizing advanced materials, such as organic semiconductors and functional polymers.
In terms of synthesis, 5-Iodothiophene-3-carboxylic acid can be prepared through various methods, including direct iodination of thiophene derivatives or via substitution reactions involving iodide precursors. The choice of synthetic route depends on the starting materials and desired purity levels. Researchers have explored green chemistry approaches to enhance the efficiency and sustainability of these synthesis methods, aligning with current trends in environmentally friendly chemical processes.
The physical properties of 5-Iodothiophene-3-carboxylic acid include a melting point of approximately 240°C and a solubility profile that makes it suitable for use in polar solvents. Its UV-vis spectrum reveals strong absorption bands in the visible region, which is indicative of its potential for use in optoelectronic applications. Recent advancements in computational chemistry have enabled detailed modeling of its electronic structure, providing insights into its reactivity and stability under various conditions.
5-Iodothiophene-3-carboxylic acid has found applications in several areas, including:
Materials Science: The compound serves as a precursor for synthesizing thiophene-based polymers and oligomers used in organic electronics. Its ability to form self-assembled monolayers makes it valuable for surface modification applications.
Pharmacology: Due to its unique electronic properties, 5-Iodothiophene-3-carboxylic acid is being investigated as a potential drug candidate for targeting specific biological pathways. Recent studies have explored its role in anti-inflammatory and antioxidant activities.
Catalysis: The compound has been used as a ligand in catalytic systems, where its sulfur atom plays a critical role in stabilizing metal centers. This application is particularly relevant in homogeneous catalysis for organic transformations.
In conclusion, 5-Iodothiophene-3-carboxylic acid (CAS No. 18895-01-7) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for further research and development. As scientific advancements continue to unfold, this compound is expected to play an increasingly important role in both academic and industrial settings.
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